7-aMino-3-oxoisoindoline-4-carbonitrile
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Overview
Description
7-Amino-3-oxoisoindoline-4-carbonitrile is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol It is characterized by the presence of an amino group, a carbonyl group, and a nitrile group attached to an isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-oxoisoindoline-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with phthalic anhydride in the presence of a base, followed by cyclization to form the isoindoline ring . The reaction conditions often include heating and the use of solvents such as dimethylformamide or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-oxoisoindoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
7-Amino-3-oxoisoindoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Amino-3-oxoisoindoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
7-Bromo-3-oxoisoindoline-4-carbonitrile: This compound has a bromine atom instead of an amino group, which can significantly alter its reactivity and applications.
7-Hydroxy-3-oxoisoindoline-4-carbonitrile: The presence of a hydroxyl group can influence the compound’s solubility and hydrogen bonding capabilities.
Uniqueness: 7-Amino-3-oxoisoindoline-4-carbonitrile is unique due to the presence of the amino group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
7-amino-3-oxo-1,2-dihydroisoindole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-3-5-1-2-7(11)6-4-12-9(13)8(5)6/h1-2H,4,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTPUGTVOUZIJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212220 |
Source
|
Record name | 7-Amino-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370467-87-0 |
Source
|
Record name | 7-Amino-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370467-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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